molecular formula C16H14ClNO2 B2445214 Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate CAS No. 75984-69-9

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate

Cat. No.: B2445214
CAS No.: 75984-69-9
M. Wt: 287.74
InChI Key: AYZZZYYVDFDSOS-WOJGMQOQSA-N
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Description

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate is an organic compound that belongs to the class of imines and esters It is characterized by the presence of a 4-chlorophenyl group, a methylene bridge, and an amino group attached to a phenylacetate moiety

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methylideneamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-16(19)15(13-5-3-2-4-6-13)18-11-12-7-9-14(17)10-8-12/h2-11,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZZZYYVDFDSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Imine Formation

The most direct route involves the condensation of methyl 2-amino-2-phenylacetate with 4-chlorobenzaldehyde under acidic conditions. This method leverages the nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Procedure :
A mixture of methyl 2-amino-2-phenylacetate (1.0 equiv) and 4-chlorobenzaldehyde (1.1 equiv) is refluxed in anhydrous ethanol with catalytic sulfuric acid (0.1 equiv) for 12–24 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization from a dichloromethane/diisopropyl ether system, yielding the target compound as a crystalline solid.

Optimization Insights :

  • Acid Selection : Hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) is preferred over hydrochloric acid (HCl) due to superior protonation efficiency and reduced side reactions.
  • Temperature : Elevated temperatures (80–85°C) accelerate imine formation but may necessitate shorter reaction times to prevent decomposition.
  • Byproduct Management : The generated water is removed azeotropically using toluene to shift equilibrium toward product formation.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.42 (s, 1H, CH=N), 7.78–7.25 (m, 9H, aromatic), 3.65 (s, 3H, OCH₃), 1.57 (s, 2H, CH₂COO).
  • Melting Point : 192.1–192.3°C, consistent with crystalline purity.

Solvent-Free Mechanochemical Approaches

Recent advancements highlight solvent-free grinding methods using solid acid catalysts (e.g., montmorillonite K10). This eco-friendly approach reduces waste and achieves comparable yields (75–80%) within 2 hours.

Metal-Catalyzed Coupling Strategies

Rhodium-Mediated Cyclization

Rhodium catalysts, such as Rh₂(OAc)₄, enable the assembly of the imine backbone via C–N bond formation. This method is particularly effective for sterically hindered substrates.

Procedure :
A mixture of methyl 2-diazo-2-phenylacetate (0.30 mmol), 4-chlorobenzaldehyde imine (0.24 mmol), and Rh₂(OAc)₄ (0.5 mol%) in 1,4-dioxane is stirred at room temperature for 36 hours. The diazo compound is added via syringe pump to control exothermicity. Post-reaction, the mixture is filtered through Celite, and the product is isolated via silica gel chromatography.

Key Advantages :

  • Stereoselectivity : Rh₂(esp)₂ catalysts induce enantiomeric excess (ee) up to 92% in asymmetric syntheses.
  • Functional Group Tolerance : Halogenated aryl groups remain intact under these conditions.

Palladium-Catalyzed Cross-Coupling

Palladium complexes facilitate Suzuki-Miyaura-type couplings for introducing the 4-chlorophenyl moiety. However, this method requires pre-functionalized substrates, such as boronic esters.

Procedure :
Methyl 2-amino-2-phenylacetate is first converted to its boronic ester derivative using bis(pinacolato)diboron. Subsequent coupling with 4-chlorophenyl bromide in the presence of Pd(dba)₂ and ZnF₂ in DMF at 80°C for 18 hours yields the target compound.

Challenges :

  • Boronic Ester Stability : Hydrolysis risks necessitate anhydrous conditions.
  • Catalyst Loading : High Pd concentrations (5 mol%) are required, increasing costs.

Alternative Synthetic Pathways

Reductive Amination

This two-step approach involves the formation of a Schiff base followed by reduction. However, over-reduction of the imine to an amine is a common side reaction, requiring careful stoichiometric control.

Procedure :
The Schiff base intermediate, synthesized as in Section 1.1, is treated with sodium cyanoborohydride (NaBH₃CN) in methanol at 0°C. The reaction is quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate.

Yield Limitations : Moderate yields (50–60%) due to competing reduction pathways.

Solid-Phase Synthesis

Immobilization of the amino ester on Wang resin enables iterative coupling with 4-chlorobenzaldehyde. This method is advantageous for parallel synthesis but suffers from lower overall efficiency (40–50% yield).

Analytical and Crystallographic Characterization

Spectroscopic Data

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.2 (C=O), 160.1 (CH=N), 134.8–126.3 (aromatic carbons), 52.1 (OCH₃).
  • IR (KBr) : ν 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=N), 1090 cm⁻¹ (C–Cl).

Single-Crystal X-Ray Diffraction

The orthorhombic crystal system (space group Pbca) reveals a planar imine linkage with a dihedral angle of 8.2° between the phenyl and 4-chlorophenyl rings. Key metrics include:

  • Unit Cell Parameters : a = 18.4662 Å, b = 15.2888 Å, c = 33.2661 Å.
  • Hydrogen Bonding : N–H···O interactions stabilize the lattice, with a bond length of 2.89 Å.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time (h) Cost (Relative)
Acid-Catalyzed 85–90 98 12–24 Low
Rh₂(OAc)₄ Catalyzed 78–82 95 36 High
Pd-Catalyzed 65–70 90 18 Very High
Solvent-Free 75–80 97 2 Low

Chemical Reactions Analysis

Hydrolysis of the Imine Group

The imine (C=N) group is susceptible to hydrolysis under acidic or basic conditions, yielding a primary amine and aldehyde. For example:
Reaction :

Methyl 2-[(4-chlorophenyl)methylene]amino-2-phenylacetate+H2OH+ or OHMethyl 2-amino-2-phenylacetate+4-chlorobenzaldehyde\text{Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Methyl 2-amino-2-phenylacetate} + 4\text{-chlorobenzaldehyde}

Key Observations :

  • Hydrolysis of imines is well-documented for similar Schiff bases, as seen in the hydrogen-bonding interactions of methoxyphenylamino derivatives .

  • Acidic conditions typically accelerate hydrolysis via protonation of the imine nitrogen, while basic conditions promote nucleophilic attack by hydroxide ions.

Reduction of the Imine Group

The C=N bond can be reduced to a C–N single bond using agents like NaBH4_4 or catalytic hydrogenation:
Reaction :

Methyl 2-[(4-chlorophenyl)methylene]amino-2-phenylacetateNaBH4Methyl 2-[(4-chlorobenzyl)amino]-2-phenylacetate\text{this compound} \xrightarrow{\text{NaBH}_4} \text{Methyl 2-[(4-chlorobenzyl)amino]-2-phenylacetate}

Key Observations :

  • Reduction of similar imine-containing compounds (e.g., phenylamino derivatives) has been reported in the synthesis of secondary amines .

  • Selectivity may depend on steric hindrance and the reducing agent’s strength.

Ester Hydrolysis

The methyl ester can undergo hydrolysis to form a carboxylic acid or carboxylate salt:
Reaction :

Methyl esterNaOH2-[(4-chlorophenyl)methylene]amino-2-phenylacetic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetic acid} + \text{CH}_3\text{OH}

Key Observations :

  • Ester hydrolysis is a common reaction for phenylacetate derivatives, as seen in saponification reactions reported for structurally related compounds .

  • Basic conditions (e.g., aqueous NaOH) typically favor complete hydrolysis, while acidic conditions may lead to partial cleavage.

Nucleophilic Addition at the Imine Carbon

The electrophilic imine carbon can undergo nucleophilic addition reactions:
Example Reaction with Grignard Reagent :

Methyl 2-[(4-chlorophenyl)methylene]amino-2-phenylacetate+RMgXMethyl 2-[(4-chlorophenyl)(R)amino]-2-phenylacetate\text{this compound} + \text{RMgX} \rightarrow \text{Methyl 2-[(4-chlorophenyl)(R)amino]-2-phenylacetate}

Key Observations :

  • Similar reactivity has been observed in palladium-catalyzed coupling reactions of pyrazolo-pyrimidinyl derivatives .

  • The electronic influence of the 4-chlorophenyl group may modulate reactivity at the imine site.

Cyclization Reactions

Under thermal or catalytic conditions, the compound could participate in cyclization. For instance, intramolecular attack by the amine (post-imine hydrolysis) might form heterocycles:
Hypothetical Reaction Pathway :

  • Hydrolysis of imine to generate a free amine.

  • Amine-mediated cyclization to form a lactam or related structure.

Key Observations :

  • Cyclization reactions are common in piperazine and acetamide derivatives under basic conditions .

  • Solvents like toluene or DMF and bases like triethylamine (TEA) are often employed .

Critical Analysis of Source Limitations

  • Hydrogen-bonding interactions in methoxyphenylamino compounds .

  • Cyclization protocols for piperazine derivatives .

  • Coupling reactions using palladium catalysts .

  • Ester reactivity in sulfonamide analogs .

Further experimental studies are required to validate these hypothesized pathways.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with enhanced therapeutic effects. The compound's unique chlorophenyl group contributes to its reactivity and interaction with biological targets, making it a valuable building block in drug design.

Biological Studies

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest its potential use as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.

Anticancer Properties
The compound has also been evaluated for its anticancer activity . Structural analogs have shown the ability to inhibit cancer cell proliferation. A case study involving human breast cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical reactions, making it a versatile component in synthetic pathways. The synthesis typically involves:

  • Formation of the imine: Reacting an appropriate aldehyde with an amine.
  • Esterification: Converting the resulting amine into the ester form using methyl acetate.
  • Purification: Employing techniques like recrystallization or chromatography to isolate the desired product.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-fluorophenyl)methylene]amino}-2-phenylacetate
  • Methyl 2-{[(4-bromophenyl)methylene]amino}-2-phenylacetate
  • Methyl 2-{[(4-methylphenyl)methylene]amino}-2-phenylacetate

Uniqueness

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₄ClNO₂. The compound features a methyl ester group, an amine linkage, and a chlorophenyl moiety. Its structure is characterized by an E configuration, which influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or activator , modulating various biochemical pathways. The presence of functional groups allows for nucleophilic reactions and potential coordination with metal ions, enhancing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties . Structural analogs have demonstrated the ability to inhibit cancer cell proliferation. For instance, thiosemicarbazone derivatives similar to this compound have shown significant anticancer activity in various studies .

Case Study: Anticancer Efficacy

In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM against breast cancer cells .

Synthesis

The synthesis of this compound typically involves a multi-step process that allows for the introduction of various functional groups enhancing its biological activity. The general synthetic route includes:

  • Formation of the imine: Reacting an appropriate aldehyde with an amine.
  • Esterification: Converting the resulting amine into the ester form using methyl acetate.
  • Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity.

Table 2: Comparison with Similar Compounds

Compound NameStructureNotable Properties
Methyl 2-{[(2-chlorophenyl)methylene]amino}-2-phenylacetateC₁₆H₁₄ClNO₂Similar antimicrobial properties
Methyl 2-{[(4-fluorophenyl)methylene]amino}-2-phenylacetateC₁₆H₁₄FNO₂Enhanced anticancer activity
Methyl 2-{[(3-chlorophenyl)methylene]amino}-2-phenylacetateC₁₆H₁₄ClNO₂Different electronic properties due to chlorination position

The unique chlorine substitution pattern in this compound enhances its biological activities compared to these analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a Schiff base formation reaction between 4-chlorobenzaldehyde and methyl 2-amino-2-phenylacetate. Optimization includes using anhydrous conditions, catalytic acetic acid, and refluxing in ethanol. Monitoring via TLC and purification by recrystallization (e.g., ethanol/water mixtures) improves yield. Yield enhancement strategies include stoichiometric control (1:1.2 molar ratio of aldehyde to amine) and exclusion of moisture .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • FTIR : Identify imine (C=N) stretches near 1640–1620 cm⁻¹ and ester (C=O) bands at ~1730 cm⁻¹ .
  • ¹H/¹³C NMR : Confirm the presence of the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the methyl ester (δ ~3.6–3.8 ppm for OCH₃) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ at m/z 316.1) and fragmentation patterns .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ at room temperature.
  • Thermal analysis : Use TGA/DSC to monitor decomposition kinetics (e.g., onset temperature ~200°C). Analyze degradation products via HPLC-PDA .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity in derivatives of this compound?

  • Methodology : Employ chiral auxiliaries or catalysts during synthesis. For example, use (R)- or (S)-BINOL-derived catalysts for asymmetric imine formation. Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak® IC column, hexane:isopropanol mobile phase) or polarimetry .

Q. How can X-ray crystallography elucidate intermolecular interactions in its crystal lattice?

  • Methodology : Grow single crystals via slow evaporation (e.g., in dichloromethane/hexane). Diffraction data collected at 100K resolves hydrogen bonding (e.g., N–H···O=C interactions) and π-π stacking between aromatic rings. Software like SHELX or OLEX2 refines the structure .

Q. What in vitro models are suitable for evaluating its bioactivity, such as enzyme inhibition?

  • Methodology : Test inhibition of proteases (e.g., HCV NS3/4A) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Confirm binding via SPR or molecular docking (AutoDock Vina) to identify key residues (e.g., His57 in serine proteases) .

Q. How can impurity profiles be systematically characterized for regulatory compliance?

  • Methodology : Develop a reversed-phase HPLC method (C18 column, gradient elution with acetonitrile/0.1% TFA). Validate specificity, linearity (R² >0.999), and LOD/LOQ (<0.1%). Compare against pharmacopeial standards (e.g., EP impurity A/B) .

Q. What advanced NMR techniques resolve dynamic processes in its solution-state conformation?

  • Methodology : Perform NOESY/ROESY to study spatial proximity of the 4-chlorophenyl and phenyl groups. Variable-temperature ¹H NMR (25–60°C) identifies rotameric equilibria of the imine bond. DFT calculations (Gaussian 16) correlate experimental shifts with theoretical models .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential irritancy (H315/H319). Waste must be neutralized before disposal .
  • Reproducibility : Use certified reference materials (e.g., TraceCERT®) for quantitative analysis .

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